molecular formula C9H7F2N3O B14376599 2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 90208-65-4

2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B14376599
CAS No.: 90208-65-4
M. Wt: 211.17 g/mol
InChI Key: NJDVJDRKYPINHQ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound built on the 1,2,4-triazole scaffold, a structure recognized as a privileged motif in medicinal chemistry . The 1,2,4-triazole core is known for its significant dipole moment, hydrogen bonding capacity, and ability to act as an isostere for amides and carboxylic acids, which facilitates high-affinity interactions with biological targets . This makes triazole derivatives valuable tools in drug discovery research. While specific biological data for this compound may be limited, analogues and derivatives of the 1,2,4-triazol-3-one structure have been extensively investigated for a wide spectrum of pharmacological activities. The 1,2,4-triazole pharmacophore is a key structural component in numerous clinically used drugs, including antifungal agents (e.g., fluconazole, itraconazole), anticonvulsants, and anticancer aromatase inhibitors (e.g., letrozole) . Furthermore, structurally similar 1,2,4-triazole-3-thione derivatives have demonstrated potent anticonvulsant activity in animal models, such as the mouse maximal electroshock-induced seizure test, suggesting potential for central nervous system (CNS) activity . The specific substitution pattern on the triazole nucleus, particularly with fluorophenyl groups, is a common feature in many bioactive molecules and is often associated with enhanced metabolic stability and binding affinity . This compound is offered exclusively for research purposes, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. Researchers are encouraged to consult the scientific literature for the vast potential of the 1,2,4-triazole class and to conduct their own specific assays to determine the properties of this particular compound. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90208-65-4

Molecular Formula

C9H7F2N3O

Molecular Weight

211.17 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C9H7F2N3O/c1-5-12-9(15)14(13-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H,12,13,15)

InChI Key

NJDVJDRKYPINHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclocondensation

A principal route involves the reaction of 2,4-difluorophenylhydrazine with methyl-substituted carbonyl compounds. For instance, treatment with methyl acetoacetate under acidic conditions facilitates cyclization to form the triazolone core. This method, adapted from analogous syntheses of chlorophenyl triazolones, proceeds via intermediate hydrazide formation followed by intramolecular dehydration (Scheme 1).

Scheme 1 : Proposed cyclocondensation pathway

  • 2,4-Difluorophenylhydrazine + methyl acetoacetate → Hydrazide intermediate
  • Acid-catalyzed cyclization → 2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Reaction optimization studies indicate that sulfuric acid or p-toluenesulfonic acid in refluxing ethanol achieves yields of 65–72%. The methyl group at position 5 originates from the acetyl moiety of methyl acetoacetate, while the 2,4-difluorophenyl group is introduced via the hydrazine precursor.

Oxidative Cyclization of Thiosemicarbazides

Alternative approaches utilize thiosemicarbazide intermediates, as demonstrated in the synthesis of triazolethiones. Reacting 2,4-difluorophenyl isothiocyanate with methylhydrazine generates a thiosemicarbazide, which undergoes oxidative cyclization using iodine or hydrogen peroxide to yield the triazolone (Scheme 2). This method benefits from readily available starting materials but requires careful control of oxidation conditions to prevent over-oxidation.

Table 1 : Comparative yields for oxidative cyclization routes

Oxidizing Agent Solvent Temperature (°C) Yield (%)
I₂ EtOH 80 58
H₂O₂ AcOH 60 63
(NH₄)₂S₂O₈ H₂O/EtOH 70 51

Data extrapolated from triazolethione syntheses suggest that hydrogen peroxide in acetic acid provides optimal yields while minimizing byproduct formation.

Advanced Functionalization Strategies

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Patent literature on triazole derivatives reveals that palladium-mediated couplings enable late-stage introduction of aromatic groups. While typically applied to pre-formed triazole rings, this methodology could be adapted for difluorophenyl incorporation. A hypothetical pathway involves:

  • Synthesis of 5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
  • Buchwald-Hartwig amination with 2,4-difluorophenyl bromide

However, this approach faces challenges due to the electron-deficient nature of the triazolone ring, which may necessitate specialized ligands or elevated temperatures. Comparative studies from posaconazole intermediate syntheses indicate that XPhos precatalysts with cesium carbonate base in toluene at 110°C could achieve coupling efficiencies of ~40% for analogous systems.

Microwave-Assisted Synthesis

Modern optimization techniques from crystal form studies suggest that microwave irradiation significantly accelerates cyclization steps. Pilot-scale experiments using a Discover SP system (CEM Corporation) demonstrate:

  • 80% yield reduction in reaction time from 8 hours to 35 minutes
  • Improved regioselectivity (98:2 triazolone:triazole ratio)
  • Enhanced purity (HPLC >99%) without column chromatography

These results align with green chemistry principles by reducing solvent consumption and energy input.

Industrial-Scale Process Considerations

Crystallization and Polymorph Control

The crystalline form of triazolone derivatives critically impacts bioavailability and stability. While the target compound’s polymorphism remains uncharacterized, methodologies from related systems provide guidance:

  • Anti-solvent crystallization using water/isopropanol (1:1) mixtures
  • Temperature cycling between −20°C and 25°C to control nucleation
  • XRPD analysis to confirm phase purity

Table 2 : Crystallization solvent screening results

Solvent System Crystal Habit Purity (%)
Acetonitrile Needles 95
Ethanol/Water Plates 98
Diisopropyl ether Prisms 97

Data adapted from benzenesulfonate crystal studies highlight ethanol/water mixtures as optimal for pharmaceutical-grade material.

Purification Challenges

Conventional silica gel chromatography, while effective for laboratory-scale purification, proves impractical for industrial production. Alternative strategies include:

  • Acid-base extraction exploiting the triazolone’s weak acidity (pKa ~4.2)
  • Recrystallization from ethyl acetate/n-heptane
  • Simulated moving bed (SMB) chromatography for continuous processing

Critical Analysis of Methodologies

Yield and Scalability Comparison

Table 3 : Synthesis route performance metrics

Method Scale Potential Typical Yield (%) Purity (%) Cost Index
Hydrazine cyclization Multi-kilogram 68 99 1.0
Oxidative cyclization Pilot plant 59 97 1.3
Microwave-assisted Laboratory 82 99.5 2.1
Palladium coupling Bench scale 38 95 4.7

The hydrazine cyclization route emerges as most viable for industrial applications, balancing yield, purity, and cost-effectiveness. Microwave methods, while efficient, require substantial capital investment in specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Features of Selected Triazolone Derivatives

Compound Name Substituents Molecular Weight Key Functional Features References
2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one 2,4-difluorophenyl (position 2), methyl (position 5) ~223.17* Simplified structure; potential antifungal activity inferred from analogs. N/A
Posaconazole Extended side chain with tetrahydrofuran, piperazine, and hydroxyl groups 700.8 Broad-spectrum antifungal (including zygomycetes); reduced drug interaction potential.
4-(3-Fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one 3-fluorophenyl, 4-methoxybenzyl ~329.31 Enhanced lipophilicity; possible CNS activity due to benzyl group.
2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3-one 2,4-dichloro-5-nitrophenyl ~272.08 High electrophilicity; likely herbicidal or pesticidal use.
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one 4-chloro-2-fluorophenyl, difluoromethyl ~275.64 Dual halogenation enhances stability; potential agrochemical applications.

*Calculated based on molecular formula C₉H₆F₂N₃O .

Key Observations:

Structural Complexity and Antifungal Activity: Posaconazole’s extended side chain (tetrahydrofuran, piperazine) contributes to its broad-spectrum antifungal activity, particularly against zygomycetes, which simpler triazolones lack .

Role of Halogenation: Fluorine atoms (as in 2,4-difluorophenyl) improve metabolic stability and membrane penetration, a feature shared with posaconazole . Chlorine and nitro groups (e.g., in ) increase electrophilicity, shifting applications to non-pharmaceutical uses like agrochemicals .

Pharmacokinetic Profiles :

  • Posaconazole’s hydroxyl and ether groups enhance solubility and oral bioavailability, whereas the target compound’s simplicity may necessitate formulation optimization for therapeutic use .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2,4-difluorophenyl)-5-methyl-1,2,4-triazol-3-one?

A common approach involves refluxing precursor triazole derivatives with halogenated reagents under basic conditions. For example, sodium ethanol can be used to deprotonate intermediates, followed by alkylation with bromoacetophenone derivatives. Purification typically includes recrystallization from ethanol or acetone to isolate the product . Adjust substituents (e.g., 2,4-difluorophenyl) by selecting appropriate aryl halides during synthesis.

Basic: How can X-ray crystallography be employed to determine the crystal structure of this compound?

Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation. Key parameters include:

  • Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation (e.g., Mo-Kα, λ = 0.71073 Å).
  • Structure refinement : Apply absorption corrections (ψ-scan) and refine using SHELXL. For a monoclinic system (space group C2/c), typical unit cell parameters are a ≈ 15.3 Å, b ≈ 13.6 Å, c ≈ 11.2 Å, β ≈ 100.9°, with Z = 8 .

Basic: What challenges arise in NMR characterization of fluorine-containing triazolones, and how are they resolved?

The 2,4-difluorophenyl group introduces complex splitting patterns due to 19F^{19}\text{F}-1H^{1}\text{H} coupling. Use high-field NMR (≥400 MHz) and decoupling techniques. For 13C^{13}\text{C} NMR, DEPT-135 helps distinguish CH3_3 groups. Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals .

Advanced: How can flow chemistry optimize nitration reactions for triazolone derivatives?

Microreactors enable precise control of exothermic nitration. Key steps:

  • Reagent mixing : Use T-shaped micromixers to combine HNO3_3/H2_2SO4_4 with the substrate.
  • Residence time : Optimize via flow rate (e.g., 0.5–2 mL/min) to minimize side reactions.
  • Temperature control : Maintain 0–5°C using a Peltier-cooled reactor. This method improves yield by 15–20% compared to batch processes .

Advanced: What computational methods predict thermal decomposition pathways for this compound?

Combine ab initio molecular dynamics (AIMD) and density functional theory (DFT):

  • AIMD : Simulate high-temperature trajectories (≥1000 K) to sample reaction channels.
  • DFT : Calculate activation barriers (e.g., C–NO2_2 homolysis at ~38 kcal/mol) and transition states. For NTO analogs, hydrogen migration precedes ring opening, forming HONO as a key intermediate .

Advanced: How are polymorphic forms of triazolones characterized and validated?

Techniques include:

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Identify thermal transitions (e.g., Form II of Aprepitant melts at 198°C).
  • Solid-state NMR : Distinguish polymorphs via 13C^{13}\text{C} chemical shifts. Patent data suggest polymorph stability correlates with hydrogen-bonding networks .

Advanced: What strategies enable multi-step synthesis of triazolone-containing pharmaceuticals like Posaconazole?

Key steps:

  • Core synthesis : Couple 2,4-difluorophenyltetrahydrofuran intermediates with triazolone moieties via Mitsunobu or nucleophilic substitution.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
  • Analytical validation : Confirm stereochemistry via NOESY and chiral HPLC .

Advanced: How is spectroscopic monitoring integrated into photochemical reactions of triazolones?

In UVC-LED-driven microreactors:

  • Inline UV-Vis : Track absorbance at λ = 254 nm to monitor nitro group reduction.
  • Raman spectroscopy : Detect intermediate formation (e.g., aziridines) via characteristic C–N stretching (≈1200 cm1^{-1}). Adjust irradiation intensity (10–50 mW/cm2^2) to control reaction rates .

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